Cas no 101765-35-9 (Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-)
101765-35-9 structure
Product Name:Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
Numero CAS:101765-35-9
MF:C25H32O3
MW:380.519787788391
CID:212050
PubChem ID:13506228
Update Time:2025-04-19
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
- 6,6-Emopc
- 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(
- 4a',6a'-dimethyl-4',4a',4b',5',6',6a',7a',8',8a',8b',8c',9'-dodecahydro-3''H-dispiro[cyclopropane-1,10'-cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7',2''-furan]-2',5''(3'H,4''H)-dione
- 101765-35-9
- DTXSID20144177
-
- Inchi: 1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1
- Chiave InChI: JTNMEYPROBSWNA-VAXHUAPUSA-N
- Sorrisi: O1C(CC[C@@]21[C@@]1(C)CC[C@@H]3[C@@]4(C)CCC(C=C4C4(CC4)C[C@H]3[C@@H]1[C@@H]1C[C@@H]12)=O)=O
Proprietà calcolate
- Massa esatta: 380.23526
- Massa monoisotopica: 380.23514488g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 0
- Complessità: 852
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- PSA: 43.37
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti